Streptonigrin amide
Description
Historical Context of Streptonigrin (B15502) Derivatives Research
The journey into the research of streptonigrin derivatives was born out of a necessity to mitigate the significant toxicity associated with the parent compound. psu.edu While streptonigrin demonstrated promising antitumor activity in clinical trials, its severe side effects, including bone marrow depression, limited its therapeutic application. psu.edu This prompted considerable efforts to synthesize analogues that could retain the potent bioactivity of streptonigrin while exhibiting reduced toxicity. psu.edu
Early research focused on modifications of the various functional groups on the streptonigrin scaffold. The carboxyl group at the C-2' position of the pyridine (B92270) ring was a prime target for chemical modification to produce esters, hydrazides, and amides. researchgate.net One of the notable early achievements in this area was the microbial synthesis of an amide derivative of streptonigrin, identified as orsellinamide, using a strain of Streptomyces griseus. dovepress.com This derivative demonstrated significant in vivo activity against refractory mouse mammary tumors, providing a crucial impetus for further exploration of streptonigrin amides. dovepress.com
A significant breakthrough in the chemical synthesis of streptonigrin amides was reported in 1986 by Miyasaka and colleagues. psu.edu They developed an efficient and chemoselective method to synthesize a series of novel streptonigrin 2-amide derivatives. psu.edu This work was pivotal as it provided a systematic way to generate a variety of amide analogues for biological evaluation. Subsequent studies have continued to explore the synthesis and biological properties of various streptonigrin derivatives, including amides, with the overarching goal of developing safer and more effective anticancer agents. ineosopen.org
Academic Significance within Natural Product Chemistry
Streptonigrin and its derivatives, including streptonigrin amide, hold a significant position in the field of natural product chemistry for several reasons. The complex, highly functionalized structure of streptonigrin presents a formidable challenge to synthetic chemists, making it a benchmark target for the development and validation of new synthetic methodologies. nih.gov The total synthesis of streptonigrin itself has been a subject of extensive research, with the first successful synthesis being a landmark achievement. psu.edu
The synthesis of this compound derivatives is particularly significant as it allows for a detailed investigation of structure-activity relationships (SAR). dovepress.comresearchgate.net By systematically modifying the amide portion of the molecule, researchers can probe the specific structural features required for biological activity and toxicity. researchgate.net This understanding is crucial for the rational design of new drug candidates with improved therapeutic indices. The development of chemoselective methods to synthesize these amides without the need for protecting groups on the sensitive streptonigrin core further highlights the ingenuity required to work with this complex natural product. psu.edu
Furthermore, the study of this compound contributes to a deeper understanding of the biosynthesis of complex alkaloids. nih.gov The microbial synthesis of a this compound derivative suggests that enzymatic pathways exist for such modifications, opening up avenues for biosynthetic engineering to produce novel analogues. dovepress.com The unique chemical reactivity and biological mechanisms of action of streptonigrin and its amides continue to inspire research in medicinal chemistry and chemical biology, solidifying their importance in the ongoing quest for new therapeutic agents from natural sources. dovepress.comnih.gov
Detailed Research Findings
Research into this compound has yielded valuable data on its synthesis and biological properties. The following tables summarize key findings from published studies.
Synthesis of this compound Derivatives
A variety of streptonigrin 2-amide derivatives have been synthesized to explore the impact of different substituents on the amide nitrogen. The following table, adapted from the work of Miyasaka et al. (1986), showcases a selection of these synthesized amides and their corresponding yields. psu.edu
| Amide Derivative (R in -CONHR) | Yield (%) |
| -NH(CH₂)₂OH | 49 (Method A), 72 (Method B) |
| -NH(CH₂)₃NMe₂ | 45 (Method A), 75 (Method B) |
| Glycine methyl ester | 21 (Method A), 81 (Method B) |
| L-Alanine methyl ester | 75 (Method B) |
| L-Valine methyl ester | 70 (Method B) |
| L-Leucine methyl ester | 72 (Method B) |
| L-Phenylalanine methyl ester | 68 (Method B) |
| L-Proline methyl ester | 65 (Method B) |
| Method A: Direct condensation using PPBTT. Method B: Aminolysis of the 3-acyl-1,3-thiazolidine-2-thione derivative. |
Biological Activity of Streptonigrin Amides
The biological evaluation of streptonigrin amides has been a key focus of research, with studies investigating their antitumor and antiviral activities.
| Compound | Biological Activity | Reference |
| This compound | Showed cytocidal activity against marine lymphosarcoma L5178Y cells. dovepress.com | dovepress.com |
| Streptonigrin Hydrazide | Showed cytocidal activity against marine lymphosarcoma L5178Y cells; almost lost antibacterial activity. dovepress.com | dovepress.com |
| Orsellinamide | Significant in vivo activity against refractive mouse mammary tumor. dovepress.com | dovepress.com |
| Streptonigrin Amides (general) | Inhibitory activity against avian myeloblastosis virus (AMV) reverse transcriptase, with ID50 values ranging from 2-8 µg/mL. researchgate.net | researchgate.net |
| STN-CONH(CH₂)₃N(CH₃)₂ | Did not significantly inhibit splenomegaly caused by Friend leukemia virus infection. | |
| Amides with amino acid derivatives | Showed inhibitory activity against AMV reverse transcriptase comparable to the parent streptonigrin. researchgate.net | researchgate.net |
These findings underscore the potential of this compound derivatives as therapeutic agents and highlight the importance of the substituent on the amide nitrogen in determining the biological activity profile.
Structure
3D Structure
Properties
CAS No. |
99520-46-4 |
|---|---|
Molecular Formula |
C25H23N5O7 |
Molecular Weight |
505.5 g/mol |
IUPAC Name |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C25H23N5O7/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)31)15(26)19(30-17(9)25(28)34)12-7-5-11-18(29-12)22(33)16(27)24(37-4)21(11)32/h5-8,31H,26-27H2,1-4H3,(H2,28,34) |
InChI Key |
MLMZLPRPSYOVAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)N)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
Synthetic Methodologies for Streptonigrin Amide and Advanced Analogues
Directed Synthesis of Streptonigrin (B15502) Amide Functionalities
The introduction of amide groups into the streptonigrin scaffold or its precursors is a key strategy for analogue development. Research has focused on both chemical and enzymatic methods to achieve this transformation efficiently and selectively.
Chemical Synthesis Approaches for Amide Bond Formation
The formation of amide bonds in complex molecular settings like streptonigrin requires robust and selective chemical methods. nih.gov
Standard methods for creating amide bonds can be inefficient for complex substrates. To overcome this, novel condensing agents have been explored. One such agent is 3,3'-(phenylphosphoryl)bis(1,3-thiazolidine-2-thione) (PPBTT). psu.edu This reagent has been successfully used to synthesize a variety of streptonigrin 2-amide derivatives. psu.edu
The process involves a two-step sequence. First, streptonigrin is treated with PPBTT in the presence of triethylamine (B128534) (Et3N) to form a reactive 3-acyl-1,3-thiazolidine-2-thione intermediate. psu.edu This activation step is chemoselective and can be optimized to achieve high yields. In a subsequent step, this activated intermediate undergoes aminolysis with various amines to furnish the desired amide derivatives in good yields. psu.edu
Table 1: Synthesis of Streptonigrin 2-Amide Derivatives via PPBTT-mediated Condensation psu.edu
| Amine | Product | Yield (%) |
|---|---|---|
| D-Glucosamine | Glucosamine Amide | 58 |
This table summarizes the yields for the synthesis of streptonigrin 2-amide derivatives using the PPBTT-mediated method.
Convergent synthesis, where different fragments of a target molecule are synthesized independently before being joined together, is a powerful strategy for complex molecules like streptonigrin analogues. capes.gov.brcapes.gov.br This approach allows for late-stage diversification, enabling the introduction of various functionalities, including amides. acs.org
One convergent strategy for the streptonigrin skeleton involves the independent preparation of the three main building blocks, followed by palladium-catalyzed cross-coupling reactions to assemble them. capes.gov.br For instance, a 2-[2-(4-phenyl-3-pivaloylamino)pyridyl]quinoline skeleton, which mimics the core of streptonigrin and contains an amide group, was synthesized using this methodology. capes.gov.br This highlights how amide functionalities can be incorporated into one of the initial building blocks and carried through the convergent sequence.
Biocatalytic and Chemo-Enzymatic Approaches to Amide Construction
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for amide bond formation. ucl.ac.uk Enzymes can operate under mild conditions and often provide exquisite control over regioselectivity and stereoselectivity. mdpi.combbk.ac.uk
Several classes of enzymes are capable of forming amide bonds and are relevant to the synthesis of complex heterocyclic compounds. mdpi.comresearchgate.net These include:
Lipases and Proteases: These ATP-independent enzymes can catalyze amidation and are attractive due to not requiring expensive cofactors. mdpi.comresearchgate.net A lipase (B570770) from Sphingomonas sp. (SpL) has shown high efficiency in catalyzing the amidation of heteroaromatic esters in aqueous buffer, accommodating sterically demanding substrates. acib.at This approach offers a sustainable route to amides, avoiding harsh reagents and organic solvents. acib.at
Carboxylic Acid Reductases (CARs): These enzymes can be used for N-amidation on various substrates, including N-heterocycles. mdpi.com
ATP-Grasp Ligases and Non-ribosomal Peptide Synthetases (NRPSs): These enzymes activate carboxylic acids via the formation of acyl-adenylate or acyl-phosphate intermediates at the expense of ATP. nih.gov While powerful, they often require complex cofactor recycling systems for preparative-scale synthesis. nih.gov
A chemo-enzymatic approach was used in the synthesis of streptonigrinoid analogues, demonstrating the potential to create new derivatives. researchgate.netcapes.gov.br Furthermore, a double mutant of Streptomyces flocculus was used to produce a novel derivative named streptonigramide. researchgate.net
Table 2: Enzymes for Biocatalytic Amide Bond Formation mdpi.comresearchgate.netacib.at
| Enzyme Class | Cofactor Requirement | Key Features |
|---|---|---|
| Lipases/Proteases | ATP-independent | Broad substrate range, no costly cofactors required. |
| Carboxylic Acid Reductases (CARs) | ATP/CoA-dependent | Can be applied to N-amidation of heterocycles. |
This table outlines the main classes of enzymes used for biocatalytic amide synthesis and their key characteristics.
Total Synthesis Approaches to the Streptonigrin Core
The total synthesis of streptonigrin itself is a formidable challenge that has attracted the attention of many synthetic chemists. These efforts have led to the development of foundational methodologies for constructing its complex polycyclic ring system. acs.orgmit.edu
Foundational Methodologies for Polycyclic Ring Systems
The synthesis of the tetracyclic core of streptonigrin requires the construction of both a quinoline-5,8-dione and a highly substituted pyridine (B92270) ring, followed by their linkage. researchgate.netacs.org
Key strategies for constructing the quinoline (B57606) ring system include:
Friedländer Synthesis: A classical method for quinoline synthesis. researchgate.net
Conrad-Limpach Reaction: An alternative to the Friedländer synthesis for assembling the quinoline segment. researchgate.net
Skraup Synthesis: Used to prepare quinoline precursors in early analogue syntheses. cdnsciencepub.com
The construction of the sterically congested and electron-deficient pentasubstituted pyridine C-ring is a significant hurdle. Various approaches have been developed:
Imino Diels-Alder Reaction: Used in the first total synthesis by Weinreb. acs.orgmit.edu
Regioselective Condensation: Employed by Kende, involving a β-ketoenamine and methyl acetoacetate. acs.org
Inverse-Electron-Demand Diels-Alder Reaction: A strategy developed by Boger using a heterocyclic azadiene. acs.orgmit.edu
Ring-Closing Metathesis (RCM): A more recent and efficient approach used by Donohoe to create the pentasubstituted pyridine fragment de novo, leading to a total synthesis in 14 linear steps. acs.orgnih.govacs.org
The final crucial step is the coupling of the different ring systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been instrumental in forming the challenging biaryl linkages between the heterocyclic fragments. acs.orgacs.org
Modern Routes for Pentasubstituted Pyridine Formation (e.g., Ring-Closing Metathesis)
The construction of the highly substituted pyridine core (the C-ring) of streptonigrin is a significant synthetic challenge. Traditional methods for pyridine synthesis often lack the regiocontrol necessary for preparing such complex, unsymmetrically substituted rings. google.com To overcome these limitations, modern synthetic methodologies have been employed, with Ring-Closing Metathesis (RCM) emerging as a particularly powerful strategy. mit.edu
The total synthesis of (±)-streptonigrin has been successfully achieved using RCM as the key step for the de novo construction of the pentasubstituted pyridine ring. capes.gov.br This approach involves the creation of a diene precursor which, upon exposure to a ruthenium catalyst (like a Grubbs-type catalyst), undergoes cyclization to form a dihydropyridine (B1217469) intermediate. Subsequent elimination and aromatization steps yield the desired pyridine ring. aacrjournals.orgnih.gov
Two distinct generations of the RCM approach have been detailed in the synthesis of (±)-streptonigrin. crick.ac.ukacs.org
First-Generation RCM Route: This strategy utilized a more complex diene precursor for the cyclization.
This metathesis-based strategy offers significant advantages, including mild reaction conditions and the ability to introduce a wide variety of substituents with high regiocontrol, which is crucial for building the specific substitution pattern of streptonigrin. capes.gov.braacrjournals.org The versatility of this method has been demonstrated in the synthesis of various substituted pyridines and related heterocycles. Current time information in Bangalore, IN.nih.gov Metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles also represent a convergent and atom-efficient alternative for forming pyridine rings, though RCM has been more prominently featured in recent streptonigrin syntheses. researchgate.net
| Strategy | Key Reaction | Key Intermediate Type | Advantage | Reference |
|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Ruthenium-catalyzed cyclization of a diene | Dihydropyridone / Dihydropyridine | High efficiency and modularity for creating polysubstituted pyridines. | capes.gov.braacrjournals.orgcrick.ac.uk |
| RCM followed by Elimination | Base-induced elimination of a leaving group (e.g., sulfinate) | Aromatized Pyridine | Mild aromatization conditions to access functionalized pyridines and 2-pyridones. | aacrjournals.orgnih.gov |
| [2+2+2] Cycloaddition | Transition-metal-catalyzed co-cyclization of alkynes and a nitrile | Pyridine | High atom economy and convergence from simple precursors. | researchgate.net |
Stereocontrolled and Asymmetric Synthetic Strategies
A critical structural feature of streptonigrin is the atropisomerism arising from the sterically hindered C-D biaryl axis. The synthesis of enantioenriched streptonigrin and its analogues, therefore, requires sophisticated stereocontrolled strategies. The development of asymmetric methods to construct this axially chiral biaryl amine skeleton has been a major focus of synthetic efforts. csun.edu
One successful approach involves a late-stage asymmetric Suzuki-Miyaura cross-coupling reaction to form the C-D ring linkage. The assessment of various chiral ligands in this challenging coupling between a pyridyl bromide and an aryl boronate ester has enabled the preparation of enantioenriched streptonigrin intermediates, achieving up to 42% enantiomeric excess (ee). crick.ac.uk
More recently, a highly stereoselective total synthesis of P-streptonigrin was achieved using a dynamic thermodynamic resolution strategy. mdpi.com This method allows for the generation of axially chiral biaryl boronic esters with excellent control of atroposelectivity. These enantioenriched intermediates can then be converted to the final product through stereoretentive functionalization of the carbon-boron bond, overcoming the long-standing challenge of producing streptonigrin with high levels of enantiopurity. mdpi.com Other strategies have investigated the use of metalation and palladium-catalyzed cross-coupling reactions for constructing highly functionalized biaryl systems representative of the streptonigrin core. scripps.edu
Development of Structurally Modified Amide Analogues
The potent bioactivity of streptonigrin has driven extensive research into the synthesis of structurally modified analogues. The goal is to modulate the activity, improve the therapeutic index, and probe the structure-activity relationships (SAR) of the molecule. These modifications have targeted both the core heterocyclic systems and the peripheral functional groups.
Systematic Derivatization at Core and Peripheral Positions
Systematic derivatization of the streptonigrin scaffold has provided valuable insights into its mechanism of action. A significant number of analogues have been synthesized, primarily involving variations of the 5,8-quinoline quinone (A-B ring) structure with different substituents at the C-2, C-6, and C-7 positions. nih.gov
Research has shown that the 7-amino-quinoline-5,8-dione core is a crucial pharmacophore responsible for the inhibitory activity against enzymes like protein arginine deiminase (PAD). Studies exploring analogues that mimic the individual A, B, C, and/or D rings of streptonigrin have helped to deconstruct the molecule and identify the key structural components required for biological activity. For instance, the synthesis of various ABC-ring analogues has been accomplished via palladium(0)-catalyzed cross-coupling reactions of 2-haloquinolines with stannylated pyridines. researchgate.net
Scaffold hopping is another strategy that has been employed, where the core structure is significantly redesigned while maintaining key functional groups. This has led to the discovery of novel aminobenzoquinone analogues with potent biological activity. mdpi.com These synthetic efforts allow for the creation of druglike late-stage analogues designed to overcome the pharmacological limitations of the parent natural product. crick.ac.uk
| Analogue Type | Modification Strategy | Key Synthetic Method | Purpose of Modification | Reference |
|---|---|---|---|---|
| ABC-Ring Analogues | Variation of substituents on the quinoline-5,8-dione core | Palladium-catalyzed cross-coupling | Probe SAR and identify key pharmacophore | researchgate.net |
| C-D Ring Analogues | Construction of functionalized biaryl systems | Stille cross-coupling | Investigate the role of the biaryl linkage | scripps.edu |
| Aminobenzoquinone Analogues | Scaffold hopping from the natural product core | Multi-step synthesis from substituted hydroquinones | Discover new lead compounds with improved properties | mdpi.com |
| 7-Amino-quinoline-5,8-dione Core | Isolation of the key pharmacophore | Bromination, azidation, and hydrogenation of 6-methoxy-5,8-quinolinedione | Identify the minimal structural unit for pan-PAD inhibition | capes.gov.br |
Synthesis of Bioconjugates and Prodrug Systems (e.g., Antibody-Drug Conjugates)
To harness the high potency of streptonigrin while mitigating its systemic toxicity, researchers have developed bioconjugate and prodrug systems. google.com A prominent example is the development of antibody-drug conjugates (ADCs), which are designed to selectively deliver the cytotoxic agent to cancer cells. nih.govbinaytara.org
In the synthesis of streptonigrin ADCs, the drug is attached to a monoclonal antibody (mAb) via a specialized linker. nih.gov A novel linker system has been developed that is particularly suited for conjugating cytotoxic agents like streptonigrin that contain electron-deficient amine functional groups. researchgate.net This linker incorporates a dipeptide sequence (e.g., valine-alanine) and a self-immolative p-aminobenzyl (PAB) group. nih.gov
The synthesis involves several steps:
The linker is first attached to the drug.
The resulting drug-linker construct is then conjugated to the mAb, typically through the alkylation of reduced interchain disulfide bonds on the antibody, resulting in ADCs with a defined drug-to-antibody ratio (DAR), such as four drugs per mAb. nih.gov
This linker is designed to be stable in circulation but labile to lysosomal proteases found inside the target cancer cell. nih.gov Once the ADC binds to a specific antigen on the cancer cell surface and is internalized, lysosomal enzymes cleave the linker, releasing the active streptonigrin payload directly at the site of action. nih.govmdpi.com Streptonigrin ADCs have demonstrated potent and immunologically specific activity in preclinical models, validating them as candidates for further research. nih.govresearchgate.net The development of such prodrug systems, where the drug is temporarily inactivated by a carrier moiety, is a key strategy to improve the pharmacokinetic properties and reduce the toxicity of potent compounds like streptonigrin. google.comgoogle.com
Pre Clinical Biological Activities of Streptonigrin Amide and Designed Analogues
In Vitro Cytotoxicity and Antitumor Activity Profiles
The in vitro cytotoxic effects of streptonigrin (B15502) amide and its analogues have been evaluated in various cancer cell lines, including drug-sensitive and resistant models.
Efficacy Against Diverse Cancer Cell Lines (e.g., Lymphosarcoma L5178Y, HL60 Leukemia, U2OS, Melanoma Cancer Stem Cells)
Streptonigrin amide has demonstrated cytotoxic activity against certain cancer cell lines. Specifically, this compound showed cytocidal effects against murine lymphosarcoma L5178Y cells to varying degrees. nih.gov
Detailed studies on the efficacy of this compound against HL60 leukemia, U2OS osteosarcoma, and melanoma cancer stem cells are not extensively available in the reviewed scientific literature.
| Compound | Cell Line | Activity Profile |
|---|---|---|
| This compound | Lymphosarcoma L5178Y | Demonstrated cytocidal activity. nih.gov |
| This compound | HL60 Leukemia | Data not available in the reviewed literature. |
| This compound | U2OS | Data not available in the reviewed literature. |
| This compound | Melanoma Cancer Stem Cells | Data not available in the reviewed literature. |
Activity Against Drug-Resistant Cellular Models
The activity of streptonigrin analogues has been assessed in drug-resistant cancer cell models. In a study involving doxorubicin-resistant murine lymphoblastoma L5178Y cells, a specific designed analogue, STN-CONH(CH2)3N(CH3)2, did not exhibit the collateral sensitivity (i.e., increased sensitivity in resistant cells) that was observed with the parent compound, streptonigrin. nih.gov This finding suggests that the structural modifications at the amide portion of the molecule can significantly impact its activity against drug-resistant phenotypes.
In Vivo Efficacy in Disease Models (Non-Human)
The in vivo antitumor potential of streptonigrin amides has been explored in murine tumor models.
Assessment in Murine Tumor Models (e.g., Refractory Mouse Mammary Tumor)
A notable amide derivative of streptonigrin, Orsellinamide, has shown significant in vivo activity against a refractory mouse mammary tumor model. nih.gov This suggests that amide derivatization can be a viable strategy for maintaining in vivo antitumor efficacy.
| Compound | Murine Tumor Model | Observed Outcome |
|---|---|---|
| Orsellinamide (a this compound derivative) | Refractory Mouse Mammary Tumor | Showed significant in vivo activity. nih.gov |
Outcomes in Xenograft Studies
Antimicrobial Properties
The modification of the carboxyl group of streptonigrin to an amide has a profound effect on its antimicrobial properties. It has been reported that the antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria was almost completely lost. nih.gov
| Compound | Antimicrobial Spectrum | Activity Profile |
|---|---|---|
| This compound | Gram-positive and Gram-negative bacteria | Antibacterial activity was almost lost. nih.gov |
Antibacterial Spectrum
The antibacterial activity of this compound, a derivative of the potent natural product streptonigrin, has been investigated, revealing a significant attenuation of the broad-spectrum antibacterial effects seen with the parent compound. Research indicates that the modification of the carboxyl group of streptonigrin to an amide functional group leads to a near-complete loss of activity against both Gram-positive and Gram-negative bacteria. nih.gov
In contrast, certain designed analogues of streptonigrin have demonstrated significant antibacterial properties. One such analogue, 10'-desmethoxystreptonigrin, has been found to exhibit potent, broad-spectrum antibacterial activity. nih.gov However, detailed minimum inhibitory concentration (MIC) data for this analogue against a wide range of bacterial species are not extensively published. The parent compound, streptonigrin, is known for its antibacterial effects. wikipedia.org
Studies on other synthetic analogues, such as those with an isoquinoline (B145761) ring system instead of the native quinoline (B57606), have shown that these modifications tend to reduce antibacterial efficacy. These isoquinoline analogues were found to be less active than quinoline derivatives when tested against Bacillus subtilis. This suggests that the specific chemical scaffold of streptonigrin is crucial for its antibacterial action.
| Compound | Antibacterial Activity Summary |
| This compound | Antibacterial activity was almost completely lost. nih.gov |
| Streptonigrin | Exhibits known antibacterial activity. wikipedia.org |
| 10'-desmethoxystreptonigrin | Potent, broad-spectrum antibacterial activity observed. nih.gov |
| Isoquinoline Analogues | Reduced activity compared to quinoline-based derivatives. |
Antiviral Efficacy
This compound and its related analogues have demonstrated notable in vitro antiviral activities, particularly against retroviruses. The primary mechanism of this antiviral action appears to be the inhibition of viral reverse transcriptase.
Research has shown that various amide and amino acid derivatives of streptonigrin are effective inhibitors of the avian myeloblastosis virus (AMV) reverse transcriptase. The inhibitory potency of these derivatives is comparable to that of the parent compound, streptonigrin.
Specifically, a range of streptonigrin amides and amino acid derivatives have been reported to inhibit AMV reverse transcriptase with 50% inhibitory dose (ID50) values falling within the range of 2-8 µg/mL. This indicates a significant potential for these compounds in the inhibition of viral replication through the targeting of this essential enzyme.
However, not all amide derivatives have shown efficacy in all antiviral assays. For instance, the analogue STN-CONH(CH2)3N(CH3)2 was found to be ineffective at inhibiting splenomegaly induced by the Friend leukemia virus, another retrovirus. This highlights a degree of specificity in the antiviral action of these compounds.
| Compound/Derivative Class | Target Virus/Enzyme | Activity (ID50) | Efficacy in vivo Model (Friend leukemia virus) |
| Streptonigrin Amides | Avian Myeloblastosis Virus (AMV) Reverse Transcriptase | 2-8 µg/mL | Not specified |
| Amino Acid Derivatives | Avian Myeloblastosis Virus (AMV) Reverse Transcriptase | 2-8 µg/mL | Not specified |
| STN-CONH(CH2)3N(CH3)2 | Not specified | Not specified | Ineffective |
Antifungal Potential (Contextual natural product activities)
The direct antifungal activity of this compound has not been extensively documented in publicly available research. However, the parent compound, streptonigrin, has been reported to possess cytotoxic properties against fungi. researchgate.net This provides a context for the potential, albeit unconfirmed, antifungal activity of its derivatives.
The structural characteristics of streptonigrin, particularly its aminoquinone core, are responsible for its broad biological activities. It is plausible that modifications at the carboxyl group to form the amide may alter the molecule's ability to penetrate fungal cell walls or interact with fungal-specific cellular targets.
Further research is required to specifically evaluate the antifungal spectrum of this compound and its designed analogues. Such studies would be necessary to determine if the antifungal properties of the parent streptonigrin are retained, enhanced, or diminished in its amide derivatives. Without such direct evidence, the antifungal potential of this compound remains speculative and an area for future investigation.
Advanced Research Methodologies and Analytical Techniques
Spectroscopic Analyses in Mechanistic and Structural Investigations
Spectroscopic methods are fundamental tools for characterizing the structure of complex molecules like streptonigrin (B15502) amide and for investigating their interactions with biological targets. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have provided invaluable insights.
Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in determining the three-dimensional structure of streptonigrin in solution and in studying its binding to protein targets. researchgate.net For instance, 2D ¹H–¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments have been used to study the interaction between streptonigrin and the SUMO-specific protease 1 (SENP1). mdpi.comacs.org These studies revealed that streptonigrin induces concentration-dependent chemical shift perturbations in the backbone amides of specific SENP1 residues, identifying the binding site on the protein surface where SUMO normally binds. mdpi.comacs.org Further investigation using Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, such as ¹⁵N NOESY-HSQC and ¹³C NOESY-HMQC, identified intermolecular NOEs between streptonigrin and SENP1, providing crucial distance constraints for modeling the complex. mdpi.comacs.org These NMR-based binding experiments, combined with site-directed mutagenesis, have highlighted the importance of aromatic pi-stacking interactions in the binding of streptonigrin to its target. mdpi.com The structure of a novel derivative, streptonigramide, was also established using extensive 1D and 2D NMR spectroscopy. mdpi.com
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has been effectively employed to investigate the covalent modification of enzymes by streptonigrin and its analogues, confirming the mechanism of inhibition and determining the stoichiometry of the modification. mit.edu In studies of peptidylarginine deiminase (PAD) enzymes, MALDI-MS analysis showed a mass shift in PAD4 after treatment with streptonigrin, confirming covalent modification. mit.edu This technique was also used to determine the stoichiometry of modification by streptonigrin analogues, revealing that some derivatives modify the enzyme at more than one site. mit.edu The structures of streptonigrin amide derivatives have been confirmed using fast atom bombardment (FAB) mass spectroscopy. researchgate.net
The following table summarizes the key spectroscopic findings in the investigation of streptonigrin and its derivatives.
| Spectroscopic Technique | Application | Key Findings |
| NMR Spectroscopy | ||
| ¹H-¹⁵N HSQC | Investigating the binding of streptonigrin to SENP1. mdpi.comacs.org | Identified concentration-dependent chemical shift perturbations in SENP1 residues K500, T513, and W512 upon streptonigrin binding. mdpi.com |
| ¹⁵N NOESY-HSQC & ¹³C NOESY-HMQC | Determining the structure of the streptonigrin-SENP1 complex. mdpi.comacs.org | Identified intermolecular NOEs, providing distance constraints for structural modeling. mdpi.com |
| 1D & 2D NMR | Structural elucidation of streptonigramide. mdpi.com | Confirmed the chemical structure of the novel streptonigrin derivative. mdpi.com |
| Mass Spectrometry | ||
| MALDI-MS | Analyzing the covalent modification of PAD4 by streptonigrin. mit.edu | Confirmed covalent modification and determined the stoichiometry of the interaction. mit.edu |
| FAB-MS | Confirming the structure of synthesized this compound derivatives. researchgate.net | Verified the molecular weight and structure of the synthesized compounds. researchgate.net |
Application of Genetic Manipulation and Genome Scanning in Biosynthesis Research
The elucidation of the biosynthetic pathway of streptonigrin has been greatly facilitated by modern genetic techniques. Genome scanning of the producing organism, Streptomyces flocculus, led to the identification of the streptonigrin biosynthetic gene cluster (stn), which comprises 48 genes. mit.eduresearchgate.net
Genetic manipulation, specifically through gene inactivation, has been a powerful tool to unravel the function of individual genes within the cluster and to identify biosynthetic intermediates. For example, the inactivation of the stnB1 gene, which encodes a dioxygenase, resulted in the accumulation of lavendamycin (B1674582), confirming it as a precursor in streptonigrin biosynthesis. mit.edu
Of particular relevance to this compound is the creation of a double mutant, ΔstnA/ΔstnQ2, in S. flocculus through genetic manipulation. mdpi.com The stnA gene encodes an α/β-hydrolase, and stnQ2 encodes a methyltransferase. mdpi.com Inactivation of these two genes led to the production of a novel derivative named streptonigramide. mdpi.com The structure of streptonigramide was subsequently determined by spectroscopic analyses, and a plausible biosynthetic pathway was proposed. mdpi.com This work demonstrates how genetic engineering can not only be used to understand natural product biosynthesis but also to generate novel derivatives.
The table below details the functions of key genes in the streptonigrin biosynthetic pathway that have been identified through genetic studies.
| Gene | Encoded Protein | Function in Biosynthesis | Result of Inactivation |
| stnA | α/β-hydrolase | Involved in the later steps of streptonigrin biosynthesis. researchgate.netmdpi.com | Accumulation of intermediates when inactivated. mdpi.com |
| stnB1 | Dioxygenase | Catalyzes the cleavage of the indole (B1671886) ring of a lavendamycin intermediate. mit.eduresearchgate.net | Accumulation of lavendamycin. mit.edu |
| stnQ2 | Methyltransferase | Catalyzes methylation steps in the biosynthetic pathway. researchgate.netmdpi.com | Abolished streptonigrin production. mdpi.com |
| stnK2 | Pictet-Spenglerase | Catalyzes the formation of a tetrahydro-β-carboline scaffold. acs.org | - |
| ΔstnA/ΔstnQ2 | - | - | Production of streptonigramide. mdpi.com |
Computational Chemistry and In Silico Modeling in Drug Design
Computational chemistry and in silico modeling have become indispensable tools in the design and development of new drugs based on the streptonigrin scaffold. These methods allow for the prediction of molecular properties, the simulation of drug-target interactions, and the rational design of derivatives with improved therapeutic profiles.
Structure-activity relationship (SAR) studies have been enhanced by computational approaches. For example, molecular docking studies have been performed to predict the binding of streptonigrin analogues to target proteins like NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov These in silico studies, which model the interaction between a ligand and a protein at the atomic level, have shown a strong correlation with experimental biological data, demonstrating their predictive power in identifying potent enzyme substrates. researchgate.netnih.gov Computational docking was used to design N-acyllavendamycin esters and amides, and the predicted substrate specificity was later confirmed by biological assays. nih.gov
Theoretical studies have also been employed to determine the absolute configuration of streptonigrin by comparing computationally predicted circular dichroism (CD) spectra with experimental data. researchgate.net Furthermore, computational analysis has been used to study the synthesis of the complex pyridine (B92270) core of streptonigrin, aiding in the development of more efficient synthetic routes. mit.edu These synthetic advancements are crucial for creating novel analogues for pharmacological testing. nih.gov In silico molecular docking has also been used to screen for potential inhibitors of targets such as Hsp90. researchgate.net These computational techniques provide a foundation for further experimental validation and the potential development of effective therapeutic agents based on the streptonigrin structure. researchgate.net
The following table highlights the application of computational methods in streptonigrin research.
| Computational Method | Application | Outcome |
| Molecular Docking | Predicting the binding of streptonigrin analogues to NQO1. nih.gov | Correlation between docking scores and experimentally determined enzyme conversion rates, validating the predictive model. researchgate.netnih.gov |
| Designing novel N-acyllavendamycin esters and amides. nih.gov | Rational design of new compounds with predicted biological activity. nih.gov | |
| Screening for potential Hsp90 inhibitors. researchgate.net | Identification of potential lead compounds for further development. researchgate.net | |
| Circular Dichroism (CD) Spectroscopy Prediction | Determining the absolute configuration of streptonigrin. researchgate.net | Secure assignment of the M-configuration to the molecule. researchgate.net |
| Quantum Chemistry Calculations | Studying the mechanism of pyridine synthesis. mit.edu | Providing insights into reaction pathways to improve synthetic efficiency. mit.edu |
Future Directions and Emerging Research Perspectives
Strategic Development of Highly Targeted Amide Analogues
A primary challenge with potent cytotoxins like the streptonigrin (B15502) family is achieving a therapeutic window that minimizes off-target effects. The chemical versatility of the amide bond in Streptonigrin amide makes it an ideal conjugation point for creating highly targeted drug delivery systems. Future research is intensely focused on tethering the this compound warhead to moieties that recognize and bind to specific cellular markers, particularly those overexpressed on the surface of cancer cells.
Key strategies in this domain include:
Antibody-Drug Conjugates (ADCs): This approach involves linking this compound, via its amide nitrogen or a substituent on the amide, to a monoclonal antibody (mAb). The mAb is designed to target a tumor-associated antigen (e.g., HER2, TROP2), ensuring that the potent cytotoxic payload is delivered preferentially to malignant cells. The amide linker's stability in circulation and its controlled cleavage within the target cell are critical design parameters.
Small Molecule-Drug Conjugates (SMDCs): For tumors that lack unique surface antigens or for applications where large antibodies have poor tumor penetration, SMDCs present a viable alternative. This strategy involves conjugating this compound to a small molecule ligand that targets an overexpressed receptor. Prominent examples include folic acid analogues to target the folate receptor (FRα), which is upregulated in ovarian and other cancers, or RGD (arginine-glycine-aspartic acid) peptides to target αvβ3 integrins involved in angiogenesis and metastasis.
Peptide-Drug Conjugates (PDCs): Bridging the size gap between SMDCs and ADCs, PDCs use peptides as the targeting vector. These can be designed for high-affinity binding to specific cell surface receptors, offering a balance of targeting specificity and favorable tissue penetration kinetics. The amide of this compound can serve as a direct attachment point or be further functionalized to facilitate bioconjugation.
The success of these strategies hinges on the precise chemical engineering of the linker-payload system, ensuring that the this compound warhead remains inert until it reaches its intended target.
| Targeting Strategy | Targeting Moiety (Example) | Associated Cellular Target (Example) | Role of Amide Moiety |
|---|---|---|---|
| Antibody-Drug Conjugate (ADC) | Monoclonal Antibody (e.g., anti-HER2) | Tumor-Associated Antigens | Serves as a stable chemical handle for covalent attachment to the linker system. |
| Small Molecule-Drug Conjugate (SMDC) | Folic Acid Analogue | Folate Receptor α (FRα) | Provides a site for conjugation while modulating the overall physicochemical properties of the conjugate. |
| Peptide-Drug Conjugate (PDC) | RGD Peptide Sequence | αvβ3 Integrins | Acts as a robust anchor point for the peptide vector, enabling modular synthesis. |
Exploration of Synergistic Combinatorial Therapeutic Approaches
The mechanism of this compound, centered on metal-catalyzed redox cycling to generate reactive oxygen species (ROS) and induce DNA damage, makes it an excellent candidate for combination therapies. Synergistic approaches aim to exploit this mechanism by co-administering agents that either potentiate its effects or target cellular pathways that are rendered vulnerable by its action.
Emerging research perspectives in this area include:
Combination with DNA Damage Response (DDR) Inhibitors: Since this compound functions as a DNA-damaging agent, its efficacy can be dramatically enhanced by blocking the cell's ability to repair this damage. The co-administration of inhibitors of Poly (ADP-ribose) polymerase (PARP), such as Olaparib, is a leading strategy. By preventing the repair of single-strand breaks caused by ROS, PARP inhibitors can lead to the accumulation of lethal double-strand breaks, inducing synthetic lethality in cancer cells.
Modulation of the Cellular Redox Environment: The cytotoxicity of this compound is dependent on the intracellular redox state. Research is exploring combinations with agents that disrupt cellular antioxidant defenses. For instance, inhibitors of glutathione (B108866) synthesis, such as Buthionine Sulfoximine (BSO), can deplete the cell's primary defense against ROS, thereby amplifying the oxidative stress and DNA damage induced by this compound.
Combination with Conventional Chemotherapeutics: Synergies with established chemotherapeutic agents that operate via complementary mechanisms are being investigated. For example, combining this compound with platinum-based drugs like Cisplatin, which forms DNA adducts, could create a level of DNA damage that overwhelms cellular repair capacity. Similarly, combination with topoisomerase inhibitors like Etoposide could create a multi-pronged assault on DNA integrity and replication.
| Combination Class | Example Agent | Scientific Rationale for Synergy |
|---|---|---|
| DDR Inhibitors | Olaparib | Prevents the repair of DNA damage induced by this compound, leading to synthetic lethality. |
| Redox Modulators | Buthionine Sulfoximine (BSO) | Depletes cellular glutathione (GSH), lowering the threshold for oxidative stress and potentiating ROS-mediated damage. |
| Conventional Chemotherapeutics | Cisplatin / Etoposide | Induces complementary forms of DNA damage (adducts, strand breaks), overwhelming cellular repair mechanisms. |
Innovations in Scalable Synthetic Production of Complex Amide Structures
The structural complexity of the streptonigrin core presents a significant hurdle to its large-scale production. While fermentation of Streptomyces flocculus can produce the parent acid, yields can be variable and downstream modifications are required. Future progress depends on developing more efficient, scalable, and versatile synthetic routes.
Key areas of innovation include:
Optimized Semi-Synthesis: The most direct route to this compound involves the chemical modification of fermentation-derived Streptonigrin. Research is focused on optimizing the amidation step. This involves developing high-yield coupling conditions that are robust and scalable, utilizing modern coupling reagents (e.g., HATU, COMU) and potentially flow chemistry platforms. Flow chemistry can offer superior control over reaction parameters, improve safety when handling potent compounds, and facilitate continuous production.
Advanced Total Synthesis: While challenging, a de novo total synthesis offers the ultimate flexibility to create a wide array of amide analogues with diverse functionalities. Future synthetic strategies will likely leverage cutting-edge methodologies such as late-stage C-H functionalization to install key groups on a pre-formed core, advanced palladium- or copper-catalyzed cross-coupling reactions to construct the intricate quinolinequinone skeleton, and asymmetric catalysis to control stereocenters with high precision.
Chemoenzymatic and Biocatalytic Approaches: This emerging field combines the precision of enzymes with the flexibility of chemical synthesis. Research may focus on identifying or engineering enzymes (e.g., amidases, acyltransferases) that can perform the final amidation step on the streptonigrin core with high efficiency and selectivity. A more ambitious goal is the metabolic engineering of the producing Streptomyces strain itself to directly synthesize specific this compound derivatives, bypassing the need for chemical synthesis entirely.
| Synthetic Approach | Key Methodologies / Concepts | Potential Advantages |
|---|---|---|
| Optimized Semi-Synthesis | Advanced peptide coupling reagents; flow chemistry platforms. | Leverages existing fermentation supply; shorter route; high scalability potential. |
| Advanced Total Synthesis | Late-stage C-H functionalization; modern cross-coupling reactions. | Maximum structural flexibility; access to non-natural analogues; independence from fermentation. |
| Biocatalysis / Metabolic Engineering | Enzyme-catalyzed amidation; engineering of biosynthetic gene clusters. | High selectivity; environmentally sustainable ("green chemistry"); potential for direct production. |
Addressing Unresolved Mechanistic and Biological Questions for Therapeutic Advancement
Despite decades of research on the parent compound, the introduction of the amide moiety raises new questions whose answers are critical for optimizing therapeutic development. A deeper biological and mechanistic understanding will guide the rational design of next-generation analogues.
Key unresolved questions include:
Impact on Core Physicochemical and Mechanistic Properties: How does the conversion of a carboxylic acid to various amides (primary, secondary, tertiary) quantitatively affect the compound's redox potential, metal-chelation kinetics (with Fe²⁺/Cu⁺), and DNA binding affinity? Does the amide group itself participate in target interactions or primarily serve as a modulator of solubility and cell permeability?
Determinants of Cellular Uptake and Efflux: What specific transporters are responsible for the influx and efflux of this compound? Is it a substrate for multidrug resistance pumps like P-glycoprotein (ABCB1), and does the nature of the amide substituent alter this interaction? Understanding these transport dynamics is crucial for overcoming potential mechanisms of drug resistance.
Subcellular Localization and Organelle-Specific Effects: Does the amide modification alter the subcellular distribution of the compound? For example, could certain lipophilic amides preferentially accumulate in the mitochondria, leading to enhanced mitochondrial DNA damage and apoptosis induction? Advanced bioimaging studies using fluorescently tagged analogues are needed to map its location within the cell.
Downstream Signaling and Resistance Pathways: Beyond inducing DNA damage, what are the precise downstream signaling cascades (e.g., ATM/ATR, p53, NF-κB) activated by this compound? A comprehensive understanding of the cellular response, including the activation of pro-survival or resistance pathways, will inform the design of rational combination therapies and help predict which tumor types may be most sensitive.
| Research Question Category | Specific Unresolved Question | Potential Therapeutic Implication |
|---|---|---|
| Mechanism of Action | Does the amide alter the redox potential and metal chelation kinetics compared to the parent acid? | Guides the design of amides with optimized ROS-generating capacity. |
| Pharmacology & Resistance | Is this compound a substrate for specific ABC transporters? | Informs strategies to overcome multidrug resistance and predicts potential drug-drug interactions. |
| Cell Biology | Does the amide group influence subcellular localization (e.g., mitochondrial vs. nuclear accumulation)? | Allows for the design of analogues that target specific organelles to enhance efficacy or alter the cell death mechanism. |
| Systems Biology | What are the key downstream signaling pathways activated in response to drug-induced damage? | Identifies biomarkers for patient stratification and rational targets for synergistic combination therapies. |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing Streptonigrin amide derivatives?
- Methodological Answer : Synthesis should follow protocols for aminoquinone antibiotics, with strict adherence to IUPAC nomenclature and spectroscopic characterization (e.g., NMR, mass spectrometry). Purity must be validated via HPLC (>95%), and physicochemical properties (solubility, stability) should be documented. For novel derivatives, provide full synthetic pathways, including reaction conditions and yields. Known compounds require literature citations for identity confirmation .
Q. How should researchers design assays to evaluate this compound’s iron-chelating activity in cellular models?
- Methodological Answer : Use the streptonigrin sensitivity assay to estimate intracellular free iron levels. Dilute bacterial cultures (e.g., E. coli) in 1/3 LB medium, supplement with this compound (1 mg ml⁻¹), and measure OD660 after 16 hours. Express results as a percentage of control cultures without the compound. Include positive controls (e.g., iron-rich media) and negative controls (iron-depleted media) to validate assay specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
